3-(4-Methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
3-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as 4-MMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, its potential as a research chemical has also been studied in recent years.
Scientific Research Applications
- Application : 3-(4-Methoxyphenyl)-2-methylpropan-1-amine derivatives, such as 4-methoxyphenyl 3-(4-methoxyphenyl)acrylate (MPA) , have been explored as UV filters in cosmetic products and sunscreens. They absorb UVB radiation (290–320 nm) effectively, providing protection against harmful UV rays .
- Application : (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol (MMPP) , a selective inhibitor of the STAT3 pathway, exhibits anti-inflammatory properties. It has shown promise in inflammatory disease models .
- Application : 3-(4-Methoxyphenyl)-2-methylpropan-1-amine serves as a building block in organic synthesis. Researchers explore its derivatives for drug development and medicinal chemistry.
UV Absorbers in Cosmetics and Sunscreens
Anti-Inflammatory Properties
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is involved in a number of autoimmune diseases and has been identified as a promising therapeutic target for conditions like rheumatoid arthritis .
Mode of Action
3-(4-Methoxyphenyl)-2-methylpropan-1-amine interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in pro-inflammatory responses . The compound’s interaction with STAT3 may also involve an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
The compound affects the STAT3 pathway, which is involved in the regulation of a variety of genes in response to cellular stimuli, and thus plays a key role in many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, the compound can potentially disrupt these processes, leading to its anti-inflammatory and anti-arthritic activities .
Pharmacokinetics
For instance, a study on a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), showed that it undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of pro-inflammatory responses. This is achieved through the inhibition of STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . This leads to potent anti-arthritic activity, as demonstrated in a collagen antibody-induced arthritis (CAIA) mouse model .
Action Environment
The action, efficacy, and stability of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment, such as other drugs or endogenous compounds.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-methylpropan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.